molecular formula C12H16O3 B8686585 2-(3-Hydroxypropyl)-2-phenyl-1,3-dioxolane

2-(3-Hydroxypropyl)-2-phenyl-1,3-dioxolane

Cat. No. B8686585
M. Wt: 208.25 g/mol
InChI Key: VKVYQWCLOQMRMG-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-2-phenyl-1,3-dioxolane is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hydroxypropyl)-2-phenyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxypropyl)-2-phenyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2-phenyl-1,3-dioxolan-2-yl)propan-1-ol

InChI

InChI=1S/C12H16O3/c13-8-4-7-12(14-9-10-15-12)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

VKVYQWCLOQMRMG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCO)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-[2-(methoxycarbonyl)ethyl]-2-phenyl-1,3-dioxolane (5.00 g) in diethyl ether (15 ml) was added dropwise to a mixture of lithium aluminium hydride (949 mg) and diethyl ether (30 ml) at 0° C. After stirring for 30 minutes, water was added to the reaction mixture carefully and the precipitates were removed by filtration. The filtrate was extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain 2-(3-hydroxypropyl)-2-phenyl-1,3-dioxolane (3.81 g, yield 87%) as a colorless oil from an ethyl acetate-hexane (2:3, v/v)-eluted fraction.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[2-(methoxycarbonyl)ethyl]-2-phenyl-1,3-dioxolane
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
949 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of methyl 3-benzoylpropionate ethylene ketal (7.9661 g, 33.7 mmol), prepared in the previous step in 150 ml of anhydrous THF was added under nitrogen dropwise over 1 hour to a suspension of LAH (1.6656 g, 43.9 mmol) in 75 ml of anhydrous THF. After the addition the mixture was stirred at room temperature for 19 hours. Water (1.7 ml) was then added dropwise followed by the addition of 1.7 ml of 15% KOH and then 5.1 ml of water. The resulting mixture was stirred for 15 minutes and then filtered. The filtrate was concentrated under reduced pressure to remove most of the THF. The residue was partitioned between methylene chloride-water. The organic layer was separated and the aqueous layer extracted two times with methylene chloride. The combined organic extracts were dried (MgSO4) and the solvent removed under reduced pressure to give 4-hydroxybutyrophenone ethylene ketal (6.51 g, 93%) as a white solid, mp 39-42° C.
Name
methyl 3-benzoylpropionate ethylene ketal
Quantity
7.9661 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6656 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 1.7 g of the ester compound obtained in 20 ml of dry diethyl ether was added 0.7 g of lithium aluminum hydride under ice-cooling, the mixture was stirred for 1 hour at 0° C., and then heated under reflux for 17 hours. After cooling, the reaction mixture was treated successively with an aqueous diethyl ether solution and water, and the precipitate was filtered off. The filtrate was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel flash column chromatography (eluent: benzene/ethyl acetate=10/1 by volume) to obtain 1.3 g of 4,4-ethylenedioxy-4-phenylbutyl alcohol.
Name
ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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